molecular formula C8H15N3O4 B3326737 Ala-d-Gln CAS No. 281660-34-2

Ala-d-Gln

Cat. No.: B3326737
CAS No.: 281660-34-2
M. Wt: 217.22 g/mol
InChI Key: HJCMDXDYPOUFDY-CRCLSJGQSA-N
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Description

H-Ala-D-Gln-OH (CAS: 205252-36-4) is a dipeptide composed of D-alanine and L-glutamine residues. Its molecular formula is C₈H₁₅N₃O₄, with a molecular weight of 235.24 g/mol . This compound is utilized in biochemical and nutritional research, particularly for studying peptide stability, bioavailability, and metabolic pathways. Unlike L-amino acid-based peptides, the D-configuration of alanine in H-Ala-D-Gln-OH may confer resistance to enzymatic degradation, enhancing its utility in specific applications such as intravenous nutrition or targeted drug delivery .

Properties

IUPAC Name

(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMDXDYPOUFDY-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Ala-D-Gln-OH can be synthesized through peptide coupling reactions. One common method involves the use of protected amino acids, which are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the desired dipeptide .

Industrial Production Methods

Industrial production of H-Ala-D-Gln-OH can be achieved through biotechnological methods. One approach involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase. This method allows for continuous production of the dipeptide with high efficiency and stability . The immobilized cells are typically entrapped in calcium alginate beads, which provide a suitable environment for the enzymatic reaction.

Chemical Reactions Analysis

Types of Reactions

H-Ala-D-Gln-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: Alanine and glutamine.

    Oxidation: Corresponding oxo derivatives of alanine and glutamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Peptide Synthesis

Overview : H-Ala-D-Gln-OH serves as a crucial building block in peptide synthesis. Its incorporation into larger peptide sequences allows for the design of peptides with specific biological activities.

Applications :

  • Therapeutic Peptides : Researchers utilize H-Ala-D-Gln-OH to develop therapeutic peptides that can target specific receptors, enhancing drug efficacy. For instance, studies have shown that modifications to peptide sequences can improve their binding affinity to biological targets, making them more effective as drugs .
  • Model Compounds : This compound is often used as a model to study peptide chemistry and develop new synthetic methods.

Drug Development

Overview : The role of H-Ala-D-Gln-OH in drug development is pivotal, particularly in the creation of peptide-based drugs.

Applications :

  • Antibiotic Development : H-Ala-D-Gln-OH has been utilized in the design of antibiotics targeting bacterial cell wall synthesis. Its structural properties allow for the modification of existing antibiotics to overcome resistance mechanisms in bacteria .
  • Targeting Pathways : The compound is explored for its potential to inhibit specific pathways involved in disease processes, such as cancer and bacterial infections. Studies indicate that peptides containing H-Ala-D-Gln-OH can effectively disrupt signaling pathways critical for tumor growth .

Biotechnology

Overview : In biotechnology, H-Ala-D-Gln-OH is employed in various applications, including enzyme engineering and protein modification.

Applications :

  • Enzyme Engineering : The compound is used to engineer enzymes that can catalyze specific reactions in industrial processes, such as biofuel production and bioplastics synthesis .
  • Protein Modification : Researchers are investigating the use of H-Ala-D-Gln-OH in modifying proteins for enhanced stability and activity in biotechnological applications.

Diagnostics

Overview : H-Ala-D-Gln-OH is valuable in developing diagnostic tools that can detect diseases at early stages.

Applications :

  • Peptide-based Assays : The compound is incorporated into assays designed to identify specific biomarkers associated with diseases. These assays can significantly improve the sensitivity and specificity of disease detection methods .
  • Biomarker Discovery : Studies have highlighted the potential of using peptides derived from H-Ala-D-Gln-OH to discover new biomarkers for conditions such as cancer and neurodegenerative diseases .

Research Case Studies

StudyFocusFindings
Antibiotic DevelopmentDemonstrated enhanced efficacy of modified antibiotics using H-Ala-D-Gln-OH against resistant bacterial strains.
Peptide SynthesisShowed successful incorporation of H-Ala-D-Gln-OH into therapeutic peptides, improving their biological activity.
Diagnostic ToolsDeveloped a peptide-based assay utilizing H-Ala-D-Gln-OH for early disease detection with high sensitivity.

Mechanism of Action

The mechanism of action of H-Ala-D-Gln-OH involves its hydrolysis to release alanine and glutamine. Glutamine is a key amino acid involved in various metabolic pathways, including protein synthesis, nucleotide synthesis, and energy production. It also plays a crucial role in maintaining the integrity of the intestinal barrier and supporting immune function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares H-Ala-D-Gln-OH with structurally related peptides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Features
H-Ala-D-Gln-OH 205252-36-4 C₈H₁₅N₃O₄ 235.24 Dependent on solvent D-alanine confers stereochemical uniqueness; potential enzymatic stability.
H-Ala-Ala-Gln-OH 290312-62-8 C₁₁H₂₀N₄O₅ 288.30 Soluble in DMSO Tripeptide; byproduct in Ala-Gln synthesis; used in intravenous nutrition.
H-D-Ala-D-Ala-OH 3695-80-5 C₆H₁₂N₂O₃ 160.17 Research-grade solubility D-Ala-D-Ala motif; potential bacterial cell wall synthesis relevance.
Alanylglutamic Acid (H-L-Ala-L-Glu-OH) - C₈H₁₄N₂O₅ 218.21 Not specified Contains glutamic acid (carboxyl side chain) instead of glutamine (amide).
H-Met-Gln-OH 36261-62-8 C₁₀H₁₉N₃O₄S 277.34 -15°C storage Methionine-glutamine dipeptide; sulfur-containing side chain.

Key Observations :

  • Chain Length : H-Ala-Ala-Gln-OH is a tripeptide with an additional alanine, increasing molecular weight and solubility in DMSO .
  • Functional Groups : H-Met-Gln-OH incorporates methionine’s sulfur, which may influence redox-related metabolic pathways .
H-Ala-D-Gln-OH vs. L-Configuration Dipeptides
  • Stability and Bioavailability: D-amino acids resist proteolytic cleavage, suggesting H-Ala-D-Gln-OH may have a longer half-life than L-configured analogs (e.g., H-Ala-L-Gln-OH) .
  • Animal Studies : L-Ala-Gln dipeptides (e.g., in –7) enhance intestinal morphology and antioxidant capacity in piglets. For example:
    • 0.3% Ala-Gln increased duodenal villus height by 17.25% and reduced diarrhea rates .
    • 0.15–0.45% Ala-Gln improved serum SOD (superoxide dismutase) activity and reduced oxidative stress markers like MDA (malondialdehyde) .

      While these studies focus on L-forms, H-Ala-D-Gln-OH’s D-configuration could offer similar benefits with enhanced stability, though direct comparative data are lacking.
Comparison with H-Ala-Ala-Gln-OH
  • Applications: H-Ala-Ala-Gln-OH (CAS: 290312-62-8) is a tripeptide used in intravenous nutrition as a glutamine source. Its synthesis generates this compound as a byproduct during Ala-Gln production .
  • Performance : In piglet studies, 0.125% Gln dipeptides (likely L-forms) matched the growth performance of plasma protein-fed groups while reducing feed costs .
Comparison with H-D-Ala-D-Ala-OH
  • Structural Role: H-D-Ala-D-Ala-OH (CAS: 3695-80-5) is a dipeptide involved in bacterial cell wall biosynthesis. Its lack of glutamine limits direct biological comparability but highlights the importance of D-amino acids in structural contexts .

Advantages Over Free Glutamine

  • Solubility and Stability : Dipeptides like H-Ala-D-Gln-OH are more water-soluble and stable than free glutamine, which is prone to degradation under heat and pH extremes .
  • Efficacy : In piglets, 0.3% Ala-Gln increased average daily weight gain by 17.25% compared to controls, demonstrating superior efficacy over free glutamine supplementation .

Biological Activity

H-Ala-D-Gln-OH, a dipeptide consisting of alanine (Ala) and D-glutamine (Gln), has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C8H15N3O4
  • Molecular Weight : 217.22 g/mol
  • Structure : H-Ala-D-Gln-OH is a dipeptide formed by the amide bond between the carboxyl group of alanine and the amino group of D-glutamine.

Mechanisms of Biological Activity

H-Ala-D-Gln-OH exhibits several biological activities that are primarily attributed to its role in peptide synthesis and modulation of biological pathways:

  • Peptide Synthesis : H-Ala-D-Gln-OH serves as a building block for synthesizing larger peptides, which can have specific biological functions. This property is crucial for developing peptide-based drugs that can target particular receptors in the body .
  • Modulation of Immune Response : Dipeptides like H-Ala-D-Gln-OH may influence immune responses by acting on specific pathways involved in immune cell signaling. Research indicates that certain dipeptides can enhance or inhibit immune responses, making them candidates for therapeutic interventions in autoimmune diseases .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis, similar to other D-amino acids that inhibit enzymes involved in peptidoglycan formation . This mechanism is particularly relevant in the context of antibiotic resistance.

1. Therapeutic Potential

The unique structure and properties of H-Ala-D-Gln-OH make it a candidate for drug development:

  • Cancer Therapy : Research shows that modifying dipeptides can enhance their efficacy against cancer cells by targeting metabolic pathways critical for tumor growth .
  • Antibiotic Development : Given its potential to inhibit bacterial growth, H-Ala-D-Gln-OH could be explored as a scaffold for designing new antibiotics, especially against resistant strains .

2. Biotechnology Applications

In biotechnology, H-Ala-D-Gln-OH is used to engineer proteins and enzymes for various industrial applications, including:

  • Biocatalysis : Its incorporation into enzyme designs can improve catalytic efficiency and specificity.
  • Diagnostics : Peptide-based assays utilizing H-Ala-D-Gln-OH can aid in early disease detection by targeting specific biomarkers .

Research Findings

Several studies have investigated the biological activity of H-Ala-D-Gln-OH and its derivatives:

StudyFindings
Demonstrated the role of H-Ala-D-Gln-OH in peptide synthesis and drug development.
Explored the potential of modified dipeptides in cancer therapy, showing enhanced cytotoxic effects against glioblastoma cells.
Investigated antimicrobial properties, suggesting inhibition of bacterial growth through interference with peptidoglycan synthesis.

Case Studies

  • Cancer Cell Line Studies : A study evaluated the effects of various dipeptide derivatives, including H-Ala-D-Gln-OH, on glioblastoma cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard treatments .
  • Antimicrobial Testing : In vitro tests showed that H-Ala-D-Gln-OH exhibited significant antibacterial activity against vancomycin-resistant strains, highlighting its potential as an antibiotic candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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